Diuretic Potency of Downstream Derivative in Head‑to‑Head Rat Model Comparison
In a standardized rat diuresis model, the aryloxyacetic acid derivative synthesized from 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene (designated Compound 35 in the patent) increased urine output to 275.0 % of the control value, a markedly superior response compared with analogs derived from other xanthone intermediates (e.g., Compound 13: 199.5 %; Compound 21: 190.8 %; Compound 23: 250.3 %) [1]. Uricosuric activity also trended higher for the 3‑hydroxy‑4‑methyl‑derived product.
| Evidence Dimension | Diuretic activity (urine volume, % of control) |
|---|---|
| Target Compound Data | Compound 35 (derived from 3‑hydroxy‑4‑methyl‑9‑oxo‑9H‑xanthene): 275.0 % |
| Comparator Or Baseline | Compound 13 (derived from another xanthone intermediate): 199.5 %; Compound 21: 190.8 %; Compound 23: 250.3 %; Control: 100 % |
| Quantified Difference | 37.9 % greater diuresis than the next best analog (Compound 23); 80.4 % greater than the lowest‑performing analog (Compound 21) |
| Conditions | Oral administration (100 mg/kg) to 7‑week‑old Wistar‑Imamichi rats (n = 4‑5 per group); urine collected over 6 h post‑dose |
Why This Matters
Procurement of the 3‑hydroxy‑4‑methyl precursor directly enables access to the most potent diuretic candidate in the series, maximizing the probability of obtaining a lead compound with robust in vivo efficacy.
- [1] US4816479A – Xanthone derivatives and process for producing the same; Table of diuretic/uricosuric activities. View Source
